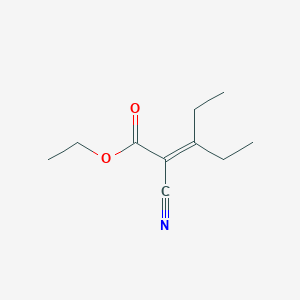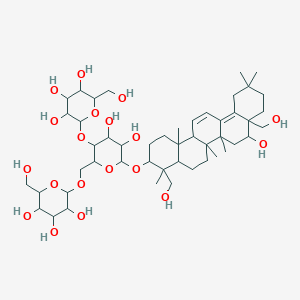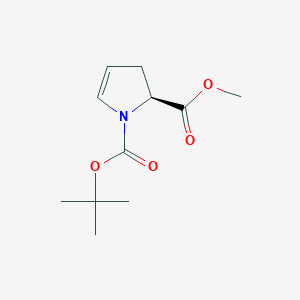
Methyl N-boc-L-proline-4-ene
Overview
Description
“Methyl N-boc-L-proline-4-ene” is a L-proline derivative . It is used in the preparation of intermediates for dipeptidyl peptidase (DPP) IV inhibitors .
Synthesis Analysis
A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-L-prolinol on the multi-gram scale is described .Molecular Structure Analysis
The molecular formula of “Methyl N-boc-L-proline-4-ene” is C11H17NO4 . Its molecular weight is 227.26 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate .Physical And Chemical Properties Analysis
“Methyl N-boc-L-proline-4-ene” has a molecular weight of 227.26 g/mol . It has a computed XLogP3-AA value of 1.5 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds .Scientific Research Applications
Synthesis of Dipeptidyl Peptidase IV Inhibitors
“Methyl N-boc-L-proline-4-ene” is utilized in the synthesis of intermediates for dipeptidyl peptidase (DPP) IV inhibitors . These inhibitors play a crucial role in the management of type 2 diabetes by slowing the inactivation of incretin hormones, thereby increasing their concentration and prolonging their action.
Pharmaceutical Intermediates
As a pharmaceutical intermediate, “Methyl N-boc-L-proline-4-ene” is involved in the preparation of various pharmaceutical compounds . For instance, it can be used to prepare N-Boc-protected proline methyl ester of calixarene, which catalyzes the enantioselective aldol reaction efficiently.
Organic Synthesis of Pharmaceuticals
The compound serves as a chiral building block in the organic synthesis of pharmaceuticals . Its structure allows for the creation of complex molecules with specific chirality, a key factor in the efficacy and safety of pharmaceutical drugs.
Antitumor Activity
Some analogues of L-proline, including “Methyl N-boc-L-proline-4-ene,” have been tested for their antitumor activity in tissue culture and in vivo . They act as potent inhibitors of cell growth, which is a desirable property in cancer treatment strategies.
Study of Cellular Metabolism
“Methyl N-boc-L-proline-4-ene” and its analogues are valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They help in understanding the cellular mechanisms and responses to various stresses.
Industrial Use
The compound’s derivatives are useful for industrial applications, particularly in the microbial production and metabolism of L-proline analogues . Mutants resistant to L-proline analogues can be isolated to overproduce L-proline, which has various industrial uses.
Future Directions
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCPPYJWSDCBNC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472209 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-boc-L-proline-4-ene | |
CAS RN |
83548-46-3 | |
| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



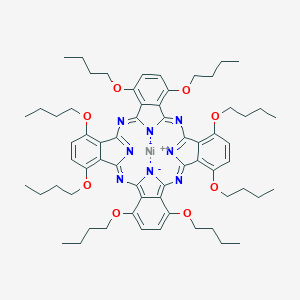
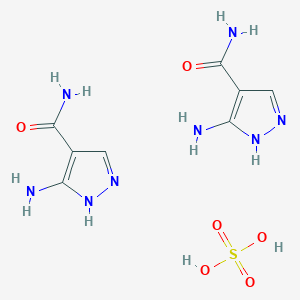
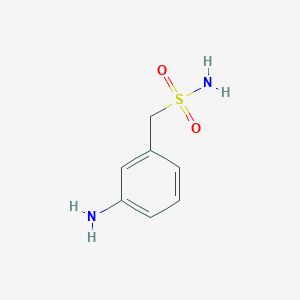
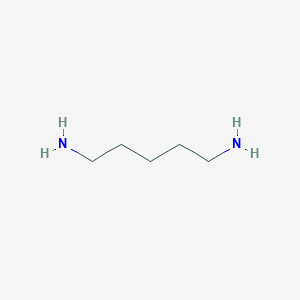
![2-Azetidinone, 3-[(1S)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3S,4S)-](/img/structure/B124048.png)
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
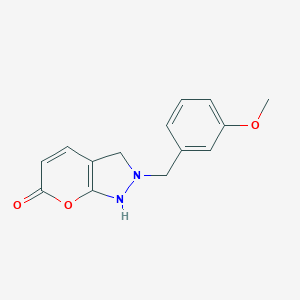
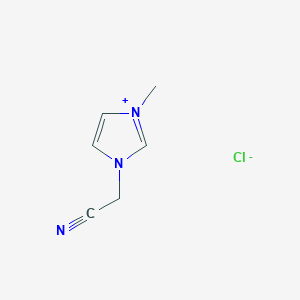
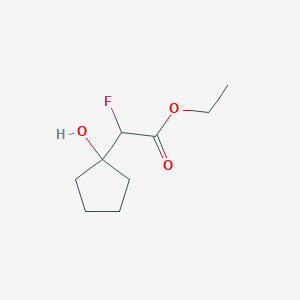
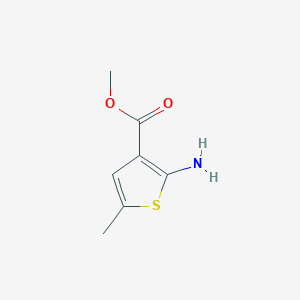
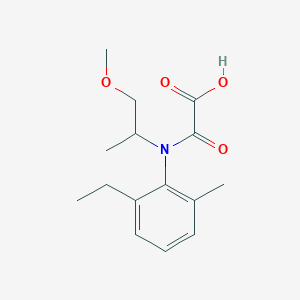
![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)
